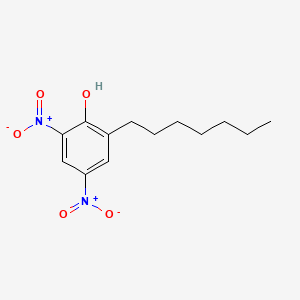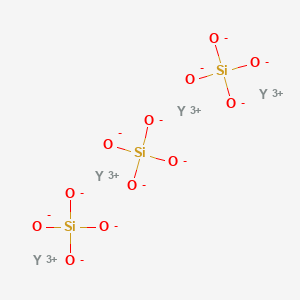
yttrium(3+);trisilicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yttrium(3+);trisilicate is a compound consisting of yttrium ions (Y³⁺) and trisilicate ions (Si₃O₉⁶⁻). Yttrium is a rare earth element with the atomic number 39, known for its applications in various high-tech fields. Trisilicate is a silicate ion with three silicon atoms. The combination of yttrium and trisilicate forms a compound with unique properties that make it valuable in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yttrium(3+);trisilicate can be synthesized through various methods, including sol-gel processes, solid-state reactions, and hydrothermal synthesis. One common method involves the reaction of yttrium nitrate with sodium trisilicate under controlled conditions. The reaction typically occurs in an aqueous solution, followed by precipitation and calcination to obtain the final product.
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing yttrium oxide (Y₂O₃) with silicon dioxide (SiO₂) and heating the mixture to high temperatures (above 1000°C) to form the desired compound. The process may also involve the use of fluxes to facilitate the reaction and improve the yield.
Análisis De Reacciones Químicas
Types of Reactions
Yttrium(3+);trisilicate undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form yttrium oxide and silicon dioxide.
Reduction: Can be reduced by strong reducing agents to form elemental yttrium and silicon.
Substitution: Reacts with other metal ions to form different metal silicates.
Common Reagents and Conditions
Oxidation: Requires oxygen or air at elevated temperatures.
Reduction: Involves reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Typically occurs in aqueous solutions with metal salts.
Major Products Formed
Oxidation: Yttrium oxide (Y₂O₃) and silicon dioxide (SiO₂).
Reduction: Elemental yttrium (Y) and silicon (Si).
Substitution: Various metal silicates depending on the substituting metal.
Aplicaciones Científicas De Investigación
Yttrium(3+);trisilicate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, particularly in organic synthesis.
Biology: Employed in bioimaging and as a contrast agent in medical imaging techniques.
Medicine: Utilized in radiotherapy for cancer treatment due to its radioactive isotopes.
Industry: Applied in the production of advanced ceramics, optical fibers, and electronic devices.
Mecanismo De Acción
The mechanism by which yttrium(3+);trisilicate exerts its effects depends on its application. In catalysis, the compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In medical imaging, this compound enhances contrast by interacting with biological tissues and emitting detectable signals. In radiotherapy, the radioactive isotopes of yttrium deliver targeted radiation to cancer cells, causing cellular damage and inhibiting tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
Yttrium oxide (Y₂O₃): A common yttrium compound used in ceramics and phosphors.
Yttrium aluminum garnet (YAG): Used in lasers and optical applications.
Yttrium nitrate (Y(NO₃)₃): Utilized in various chemical syntheses and as a precursor for other yttrium compounds.
Uniqueness
Yttrium(3+);trisilicate is unique due to its combination of yttrium and trisilicate ions, which imparts specific properties such as high thermal stability and catalytic activity. Its ability to form stable complexes with various reagents makes it valuable in diverse applications, from catalysis to medical imaging.
Propiedades
Número CAS |
13701-72-9 |
|---|---|
Fórmula molecular |
O12Si3Y4 |
Peso molecular |
631.87 g/mol |
Nombre IUPAC |
yttrium(3+);trisilicate |
InChI |
InChI=1S/3O4Si.4Y/c3*1-5(2,3)4;;;;/q3*-4;4*+3 |
Clave InChI |
YPHUCAYHHKWBSR-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Y+3].[Y+3].[Y+3].[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
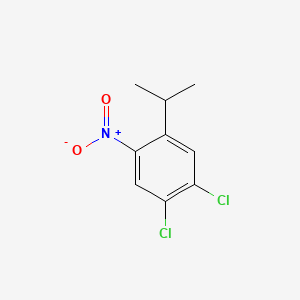
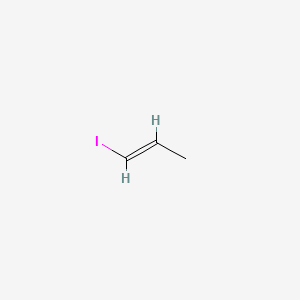
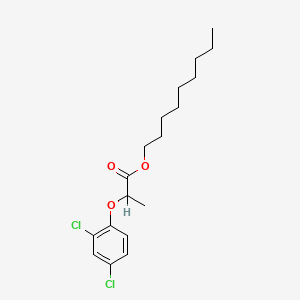
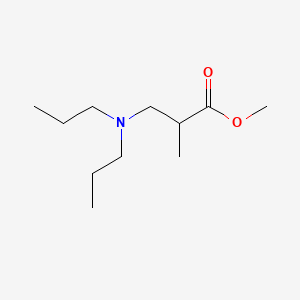

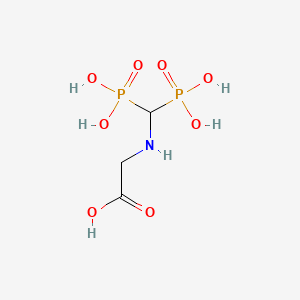
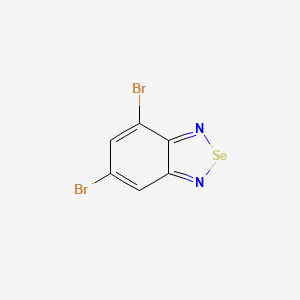
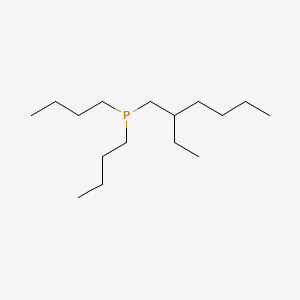
amino}benzoate](/img/structure/B12648503.png)


